6-MB-Campsodiumsalt is synthesized through chemical methods and is available from various chemical suppliers. It is derived from cAMP, which can be obtained through enzymatic synthesis or chemical modification of adenosine derivatives.
6-MB-Campsodiumsalt falls under the category of cAMP analogs, specifically classified as a phosphodiesterase-resistant compound due to its structural modifications. This classification allows it to maintain its activity longer in biological systems compared to regular cAMP.
The synthesis of 6-MB-Campsodiumsalt typically involves several key steps:
The synthetic route may vary based on the desired purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and analysis of the final product.
The molecular structure of 6-MB-Campsodiumsalt features:
6-MB-Campsodiumsalt participates in various biochemical reactions:
The stability of 6-MB-Campsodiumsalt in biological systems allows it to effectively mimic cAMP's role without rapid degradation by phosphodiesterases.
The mechanism of action for 6-MB-Campsodiumsalt involves:
Experimental studies have shown that 6-MB-Campsodiumsalt enhances intracellular calcium levels and promotes neurotransmitter release in neuronal cells.
6-MB-Campsodiumsalt has several applications in scientific research:
6-MB-cAMP (N⁶-Monobutyryladenosine-3',5'-cyclic monophosphate sodium salt) exhibits high selectivity for PKA over other cAMP effectors due to strategic chemical modifications. The N⁶-monobutyryl substitution on the adenine ring sterically hinders interaction with the cyclic nucleotide-binding (CNB) domain of exchange proteins directly activated by cAMP (Epac). Conversely, PKA's CNB domain accommodates this hydrophobic modification via a complementary hydrophobic pocket in its phosphate-binding cassette (PBC) region. This allows 6-MB-cAMP to bind PKA with ~50-fold higher affinity than Epac, as quantified by competitive binding assays and structural modeling studies [3] [8]. The lipophilicity (logP = 1.63) of 6-MB-cAMP further enhances membrane permeability, facilitating efficient intracellular delivery to PKA holoenzymes [1].
Binding of 6-MB-cAMP to PKA’s regulatory subunits (RI or RII) induces conformational changes that dissociate the catalytic (C) subunits. Specifically, 6-MB-cAMP binding triggers rearrangement of the β-barrel core in the CNB domain, displacing the autoinhibitory pseudosubstrate sequence. This releases the C subunits to phosphorylate serine/threonine residues on downstream targets. Studies using PKA-based biosensors confirm that 6-MB-cAMP mimics endogenous cAMP in inducing subcellular redistribution of C subunits, though with prolonged kinetics due to resistance to phosphodiesterase (PDE) degradation [3] [8]. In renal proximal tubule cells, 6-MB-cAMP (with phosphodiesterase inhibitor IBMX) promotes PKA-dependent apical membrane accumulation of V-ATPase pumps—demonstrating functional holoenzyme activation [5].
Unlike non-selective cAMP analogs (e.g., 8-Br-cAMP), 6-MB-cAMP does not activate Epac1 or Epac2, verified by guanine nucleotide exchange factor (GEF) assays using Rap1 GTPase. This specificity arises because Epac’s CNB domain requires syn conformation of cAMP, while the N⁶-monobutyryl group forces 6-MB-cAMP into an anti conformation incompatible with Epac binding [3]. Consequently, 6-MB-cAMP fails to induce Epac-dependent processes such as:
6-MB-cAMP is extensively utilized as an Epac-negative control to isolate PKA-specific effects. For example:
Table 1: Selectivity Profile of cAMP Analogs
Compound | PKA Activation | Epac Activation | Primary Use |
---|---|---|---|
6-MB-cAMP | Yes | No | PKA-specific agonist |
8-CPT-2′-O-Me-cAMP | No | Yes | Epac-specific agonist |
6-Bnz-cAMP | Yes | No | PKA-specific agonist |
Forskolin | Indirect | Indirect | AC activator (non-selective) |
6-MB-cAMP modulates thermosensitive TRP channels via PKA-dependent phosphorylation. In sensory neurons, it potentiates TRPV1 responses to heat/capsaicin by phosphorylating cytoplasmic S116 and T370 residues, lowering the activation threshold. Conversely, 6-MB-cAMP inhibits TRPA1 (cold sensor) via phosphorylation of S872, demonstrating bidirectional regulation. This contrasts with NMDA receptor (NMDAR)-dependent AC1 activation, which elevates cAMP broadly and non-specifically. When combined with AC1 activators (e.g., glutamate), 6-MB-cAMP amplifies TRPV1 sensitization synergistically—highlighting PKA’s role in thermal hyperalgesia pathways [8] [9].
Table 2: TRP Channel Modulation by 6-MB-cAMP
TRP Channel | Thermal Sensitivity | 6-MB-cAMP Effect | Phosphorylation Site |
---|---|---|---|
TRPV1 | Noxious heat (>43°C) | Potentiation | S116, T370 |
TRPA1 | Noxious cold (<17°C) | Inhibition | S872 |
TRPM8 | Cooling (8–28°C) | No effect | N/A |
6-MB-cAMP induces delayed but sustained ERK1/2 phosphorylation (p-ERK) via PKA-driven B-Raf activation, bypassing canonical Ras/Raf-1 pathways. In HEK293 cells, 6-MB-cAMP triggers PKA-mediated phosphorylation of B-Raf at S446, enabling MEK1/2-ERK1/2 cascade activation. Phosphoproteomics in MA10 Leydig cells reveal that 6-MB-cAMP increases p-ERK within 15–30 minutes, contrasting with Epac agonists that activate Rap1-PLCε-PKC-ERK pathways rapidly (<5 min). Prolonged ERK activation by 6-MB-cAMP upregulates transcription factors (e.g., Elk1), driving genes for steroidogenesis or neuronal plasticity. This kinetic disparity underscores compartmentalized cAMP signaling—where PKA and Epac regulate temporally distinct ERK pools [7] [10].
Table 3: Kinetics of ERK1/2 Phosphorylation by cAMP Effectors
Stimulus | Onset of p-ERK | Duration | Upstream Mechanism |
---|---|---|---|
6-MB-cAMP (PKA) | 15–30 min | >60 min | PKA → B-Raf S446 → MEK |
8-CPT-2-Me-cAMP (Epac) | 2–5 min | 20–30 min | Epac → Rap1 → PLCε → PKC |
Forskolin (AC) | 5–10 min | 30–45 min | Mixed PKA/Epac |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3